EUPALINILIDE B
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Overview
Description
The compound EUPALINILIDE B is a complex organic molecule with a unique structure It features a hexahydroazuleno[4,5-b]furan core, which is a fused ring system, and various functional groups, including hydroxyl, methyl, and enone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EUPALINILIDE B typically involves multiple steps. One common approach is to start with a suitable precursor that contains the hexahydroazuleno[4,5-b]furan core. This precursor undergoes a series of reactions, including oxidation, reduction, and substitution, to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency. The industrial production methods aim to minimize waste and maximize efficiency, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
EUPALINILIDE B can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The enone group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the enone group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biology, EUPALINILIDE B is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas like cancer treatment and anti-inflammatory therapies.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of EUPALINILIDE B involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EUPALINILIDE B include other hexahydroazuleno[4,5-b]furan derivatives with different functional groups. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions
Properties
IUPAC Name |
(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYMFPNEDDKQY-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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